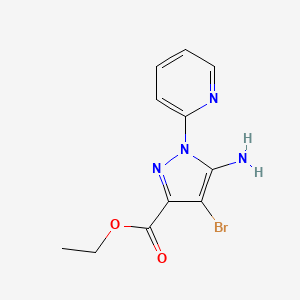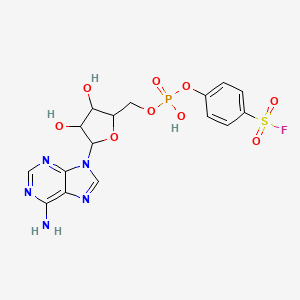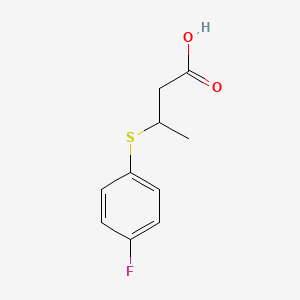
6,6'-Diphenyl-2,2'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6’-Diphenyl-2,2’-bipyridine is an organic compound with the molecular formula C22H16N2. It is a derivative of bipyridine, where phenyl groups are attached to the 6 and 6’ positions of the bipyridine core. This compound is known for its ability to act as a ligand, forming complexes with various metal ions, which makes it valuable in coordination chemistry and materials science.
Synthetic Routes and Reaction Conditions:
-
Suzuki Coupling Reaction: One common method to synthesize 6,6’-Diphenyl-2,2’-bipyridine involves the Suzuki coupling reaction. This reaction typically uses 6,6’-dibromo-2,2’-bipyridine and phenylboronic acid as starting materials. The reaction is catalyzed by palladium(0) complexes, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or dimethylformamide (DMF) at elevated temperatures .
-
Stille Coupling Reaction: Another method involves the Stille coupling reaction, where 6,6’-dibromo-2,2’-bipyridine reacts with phenylstannane in the presence of a palladium catalyst. This method also requires an organic solvent and elevated temperatures .
Industrial Production Methods: While specific industrial production methods for 6,6’-Diphenyl-2,2’-bipyridine are not widely documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing efficient purification techniques like recrystallization or chromatography.
Types of Reactions:
-
Coordination Reactions: 6,6’-Diphenyl-2,2’-bipyridine readily forms coordination complexes with transition metals such as ruthenium, platinum, and palladium. These complexes are often used in catalysis and materials science .
-
Oxidation and Reduction: The compound can undergo redox reactions, particularly when coordinated to metal centers. These reactions are crucial in catalytic cycles, especially in processes like hydrogenation and oxidation .
-
Substitution Reactions: The phenyl groups in 6,6’-Diphenyl-2,2’-bipyridine can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule .
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like toluene, DMF, and dichloromethane.
Oxidizing and Reducing Agents: Depending on the specific redox reaction.
Major Products:
Metal Complexes: Formed through coordination reactions.
Functionalized Derivatives: Resulting from substitution reactions.
Chemistry:
Materials Science: It is employed in the synthesis of metal-organic frameworks (MOFs) and coordination polymers, which have applications in gas storage, separation, and catalysis.
Biology and Medicine:
Bioinorganic Chemistry: The compound’s metal complexes are studied for their potential biological activities, including anticancer properties.
Drug Development: Research is ongoing into its use in designing metal-based drugs and diagnostic agents.
Industry:
Electronics: Used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Sensors: Employed in the creation of chemical sensors due to its ability to form stable complexes with metal ions.
Mecanismo De Acción
The mechanism by which 6,6’-Diphenyl-2,2’-bipyridine exerts its effects largely depends on its role as a ligand. When it coordinates to metal centers, it can influence the electronic properties of the metal, thereby affecting the reactivity and stability of the resulting complexes. This coordination can alter the metal’s ability to participate in catalytic cycles, redox reactions, and other chemical processes.
Molecular Targets and Pathways:
Metal Centers: The primary targets are transition metals, which form stable complexes with the bipyridine ligand.
Catalytic Pathways: In catalytic applications, the ligand-metal complexes facilitate various chemical transformations by stabilizing reactive intermediates and lowering activation energies.
Comparación Con Compuestos Similares
2,2’-Bipyridine: The parent compound, which lacks the phenyl groups at the 6 and 6’ positions. It is also a versatile ligand but has different steric and electronic properties.
4,4’-Dimethyl-2,2’-bipyridine: Another derivative with methyl groups at the 4 and 4’ positions, offering different coordination chemistry and reactivity.
6,6’-Dimethyl-2,2’-bipyridine: Similar to 6,6’-Diphenyl-2,2’-bipyridine but with methyl groups instead of phenyl groups, affecting its steric bulk and electronic properties.
Uniqueness: 6,6’-Diphenyl-2,2’-bipyridine is unique due to the presence of bulky phenyl groups, which can influence the steric environment around the metal center in coordination complexes. This can lead to different reactivity and selectivity in catalytic processes compared to other bipyridine derivatives.
Propiedades
Fórmula molecular |
C22H16N2 |
|---|---|
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
2-phenyl-6-(6-phenylpyridin-2-yl)pyridine |
InChI |
InChI=1S/C22H16N2/c1-3-9-17(10-4-1)19-13-7-15-21(23-19)22-16-8-14-20(24-22)18-11-5-2-6-12-18/h1-16H |
Clave InChI |
RDVGKUMQLDDBKM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=CC=C2)C3=CC=CC(=N3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-fluorophosphinic acid](/img/structure/B12068252.png)



![3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-4-methylpentanoic acid](/img/structure/B12068272.png)


![3-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxa-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B12068276.png)
![[[4-(6-Aminopurin-9-yl)-1',3',5'-trinitrospiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,6'-cyclohexa-1,3-diene]-6-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12068290.png)





